N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitro-2-furamide
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Overview
Description
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitro-2-furamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring, a nitrofuran moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitro-2-furamide typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring is synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Dimethyl Groups: The 4,6-dimethyl groups are introduced through alkylation reactions using methylating agents such as methyl iodide.
Attachment of Nitrofuran Moiety: The nitrofuran moiety is introduced by reacting the benzothiazole derivative with a nitrofuran carboxylic acid or its derivative under appropriate conditions.
Formation of Carboxamide Group: The final step involves the formation of the carboxamide group by reacting the intermediate compound with an amine or ammonia.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps as described above. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitro-2-furamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amino derivatives resulting from the reduction of the nitro group.
Substitution: Substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitro-2-furamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitro-2-furamide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Affecting the replication and transcription processes, leading to altered gene expression.
Modulating Cellular Signaling: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitro-2-furamide can be compared with other benzothiazole derivatives and nitrofuran compounds:
Similar Compounds: N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide, N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide, and N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide.
Uniqueness: The presence of both benzothiazole and nitrofuran moieties in a single molecule imparts unique chemical and biological properties, making it distinct from other compounds.
Properties
Molecular Formula |
C14H11N3O4S |
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Molecular Weight |
317.32 g/mol |
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C14H11N3O4S/c1-7-5-8(2)12-10(6-7)22-14(15-12)16-13(18)9-3-4-11(21-9)17(19)20/h3-6H,1-2H3,(H,15,16,18) |
InChI Key |
HDGDSXNJKJMZOA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])C |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])C |
solubility |
0.2 [ug/mL] |
Origin of Product |
United States |
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